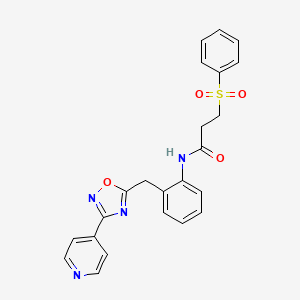
3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide (CAS Number: 1797303-93-5) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H20N4O4S, with a molecular weight of 448.5 g/mol. The structure features a phenylsulfonyl group and a pyridin-4-yl moiety linked to an oxadiazole, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1797303-93-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phenylsulfonyl group enhances binding affinity to proteins, while the oxadiazole and pyridine rings may facilitate interactions through π-π stacking and hydrogen bonding.
Potential Targets
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
Anti-inflammatory Activity
In a study investigating COX-II inhibition, derivatives similar to this compound demonstrated significant anti-inflammatory effects. For instance, compounds with structural similarities exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating promising anti-inflammatory potential .
Antimicrobial Studies
Research involving the antimicrobial activity of related compounds indicates that derivatives of oxadiazole can effectively inhibit bacterial growth. While specific data for the target compound is limited, similar oxadiazole-containing compounds have shown activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Study on COX Inhibition : A recent study screened a library of compounds for COX-II inhibitors and identified several candidates with enhanced selectivity and potency compared to standard drugs like Celecoxib. This highlights the potential for further development of the target compound as a therapeutic agent in inflammatory diseases .
- Antimicrobial Evaluation : In vitro tests on related oxadiazole derivatives revealed effective inhibition against various bacterial strains, suggesting that the structural components of the target compound may confer similar antimicrobial properties .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-21(12-15-32(29,30)19-7-2-1-3-8-19)25-20-9-5-4-6-18(20)16-22-26-23(27-31-22)17-10-13-24-14-11-17/h1-11,13-14H,12,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOZHCXJWNLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














